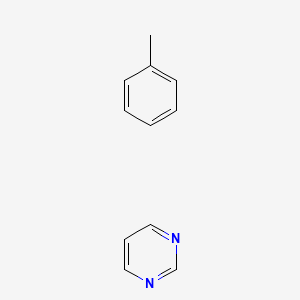
Pyrimidine--toluene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine–toluene (1/1) is a compound that combines pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, with toluene, a simple aromatic hydrocarbon. Pyrimidine is a core unit of various biological molecules, including nucleic acids, vitamins, and antibiotics . Toluene, on the other hand, is widely used as an industrial solvent and in the production of chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves the use of aromatic aldehydes, ammonium acetate, and 1,3-diketones . For example, a ZnCl2-catalyzed three-component coupling reaction can produce various pyrimidine derivatives in a single step . Additionally, the reaction of terminal alkynes with benzonitrile in the presence of a chromium-based heterogeneous catalyst has been reported to yield pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives typically involve large-scale chemical reactions using catalysts and optimized reaction conditions to maximize yield and efficiency. The use of metal-organic frameworks (MOFs) and other advanced catalytic systems has been explored to improve the scalability and sustainability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine–toluene (1/1) can undergo various chemical reactions, including:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Zinc chloride (ZnCl2), chromium-based catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivatives can yield various oxidized products, while reduction can produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrimidine–toluene (1/1) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrimidine–toluene (1/1) involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, pyrimidine analogues used in oncology are activated within the cell through sequential phosphorylation, resulting in the formation of active nucleotides that exert cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrimidine–toluene (1/1) include other pyrimidine derivatives and aromatic hydrocarbons, such as:
Pyrimidine: A core unit of various biological molecules.
Toluene: A simple aromatic hydrocarbon widely used as an industrial solvent.
Benzene: Another aromatic hydrocarbon with similar chemical properties to toluene.
Uniqueness
Pyrimidine–toluene (1/1) is unique due to its combination of the pyrimidine and toluene moieties, resulting in a compound with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
835653-07-1 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
pyrimidine;toluene |
InChI |
InChI=1S/C7H8.C4H4N2/c1-7-5-3-2-4-6-7;1-2-5-4-6-3-1/h2-6H,1H3;1-4H |
InChI-Schlüssel |
FFFXAPBDRXWTBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


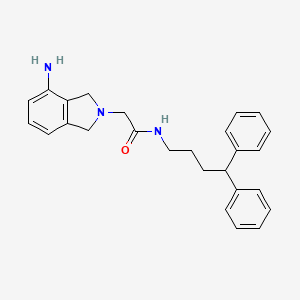
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
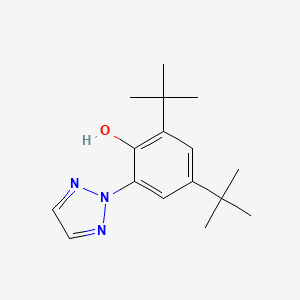
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
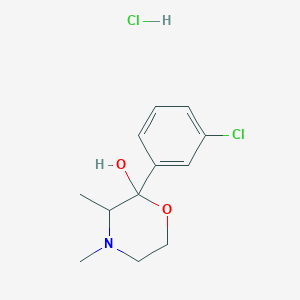
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

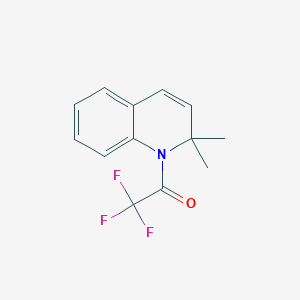
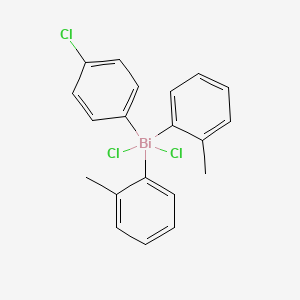
phosphanium bromide](/img/structure/B14206789.png)
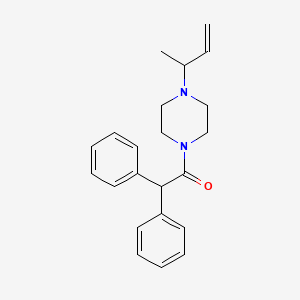
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
